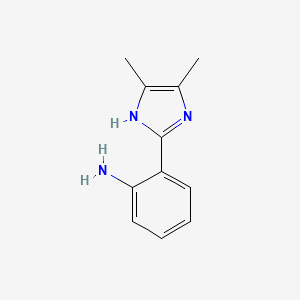

2-(4,5-dimethyl-1H-imidazol-2-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4,5-dimethyl-1H-imidazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-7-8(2)14-11(13-7)9-5-3-4-6-10(9)12/h3-6H,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAIYRAOZOXQGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C2=CC=CC=C2N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of 2 4,5 Dimethyl 1h Imidazol 2 Yl Aniline

Direct Synthesis Routes to 2-(4,5-Dimethyl-1H-imidazol-2-yl)aniline

The direct synthesis of this compound typically involves a multi-step process where the imidazole (B134444) ring is first constructed and then the aniline (B41778) functional group is revealed.

The formation of the imidazole core is a classic synthetic challenge addressed by several named reactions. The Radziszewski synthesis, first reported in 1882, is a cornerstone method for creating 2,4,5-trisubstituted imidazoles. This reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849).

A plausible and commonly employed strategy involves the following reagents:

Dicarbonyl: Diacetyl (for the 4,5-dimethyl groups)

Aldehyde: 2-Nitrobenzaldehyde (B1664092) (to introduce the precursor of the aniline group at the ortho position of the phenyl ring)

Ammonia Source: Ammonium (B1175870) acetate (B1210297) is frequently used.

The reaction mechanism proceeds through the initial condensation of the dicarbonyl compound and ammonia to form a diimine, which then reacts with the aldehyde. Subsequent cyclization and dehydration/oxidation steps lead to the formation of the stable aromatic imidazole ring, yielding 2-(2-nitrophenyl)-4,5-dimethyl-1H-imidazole.

Table 1: Reagents for Radziszewski-type Imidazole Synthesis

| Role | Reagent | Resulting Structural Feature |

| 1,2-Dicarbonyl | Diacetyl | 4,5-dimethyl substitution on the imidazole ring |

| Aldehyde | 2-Nitrobenzaldehyde | 2-nitrophenyl group at the 2-position of the imidazole |

| Ammonia Source | Ammonium Acetate | Nitrogen atoms at positions 1 and 3 of the imidazole ring |

With the 2-(2-nitrophenyl)-4,5-dimethyl-1H-imidazole intermediate successfully synthesized, the final step in forming the target molecule is the introduction of the aniline's primary amine functional group. This is achieved through the chemical reduction of the nitro group (-NO₂) to an amino group (-NH₂).

This transformation is a standard procedure in organic synthesis, and several reducing agents can be employed. The choice of reagent can depend on factors like cost, scale, and functional group tolerance.

Common Reduction Methods:

Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). It is often clean and high-yielding.

Metal-Acid Systems: A classic and effective method uses a metal like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid, typically hydrochloric acid (HCl). The reaction proceeds through a series of single-electron transfers from the metal.

The successful reduction of the nitro group on the phenyl ring yields the final product, this compound.

Modern synthetic chemistry emphasizes the importance of environmentally benign processes. The synthesis of imidazoles has been a subject of optimization according to green chemistry principles. mdpi.com Key areas of improvement include the use of one-pot reactions, alternative energy sources, and the reduction or elimination of hazardous solvents.

One-Pot Synthesis: Combining the condensation and cyclization steps into a single procedural pot reduces waste from intermediate workups and purifications. sharif.edu Four-component syntheses of substituted imidazoles have been developed by heating a mixture of a bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions. organic-chemistry.org

Alternative Energy Sources: Microwave-assisted synthesis has been shown to significantly reduce reaction times and often improve yields for imidazole formation compared to conventional heating. organic-chemistry.org

Catalysis: The use of reusable or more environmentally friendly catalysts is a core green principle. Brønsted acidic ionic liquids have been used as efficient and recyclable catalysts for the one-pot synthesis of tetrasubstituted imidazoles under solvent-free conditions. sharif.edu Other catalysts, like zirconium dioxide (ZrO₂) and erbium triflate, have also been employed to promote imidazole synthesis with high yields.

Solvent Selection: Many modern protocols aim to eliminate volatile organic solvents. Solvent-free, or "neat," reaction conditions are often achievable, particularly with microwave heating. acs.org When a solvent is necessary, greener alternatives like water or ethanol (B145695) are preferred. researchgate.net

Table 2: Green Chemistry Approaches in Imidazole Synthesis

| Principle | Method | Advantage |

| Atom Economy | One-pot multi-component reactions sharif.edu | Reduces waste, saves time and resources |

| Energy Efficiency | Microwave irradiation organic-chemistry.org | Shorter reaction times, often higher yields |

| Catalysis | Reusable ionic liquids, ZrO₂, FeCl₃/I₂ sharif.eduorganic-chemistry.org | Reduces catalyst waste, mild reaction conditions |

| Safer Solvents | Solvent-free or aqueous conditions acs.orgresearchgate.net | Minimizes pollution and safety hazards |

Synthesis of Structurally Modified Derivatives of this compound

The core structure of this compound serves as a versatile scaffold for the synthesis of more complex molecules, such as azo ligands and acetamide (B32628) derivatives, by targeting the reactive primary amine of the aniline moiety.

Azo compounds, characterized by the -N=N- functional group, are significant in coordination chemistry and as dyes. The primary aromatic amine of the imidazole-aniline core can be readily converted into a diazonium salt, which is a key intermediate for forming azo linkages.

The synthesis proceeds in two main steps:

Diazotization: The aniline derivative is treated with a solution of sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid (HCl). The reaction must be kept at a low temperature (typically 0–5°C) to prevent the unstable diazonium salt from decomposing.

Azo Coupling: The resulting diazonium salt solution is then added to a solution of a coupling component. Coupling components are typically electron-rich aromatic compounds like phenols or anilines. The electrophilic diazonium ion attacks the activated aromatic ring to form the stable azo compound.

For instance, a new azo ligand, N-[(1-(4-(4,5-dimethyl-1H-imidazol-2-yl)diazenyl)phenyl-3-(trifluoromethyl)]aniline, has been prepared, demonstrating the feasibility of creating such derivatives. tsijournals.com This highlights how the imidazole-aniline framework can be incorporated into larger, functional ligand systems. tsijournals.comaip.org Azo-imidazole compounds are noted for their ability to act as bidentate ligands, coordinating with metal ions through a nitrogen atom from the azo group and the third nitrogen atom of the imidazole ring to form stable chelate rings. aip.orgderpharmachemica.com

The amine group of the aniline core can also be acylated to form amides. Synthesizing substituted acetamide derivatives typically involves a two-step process that allows for the introduction of diverse functionalities.

Chloroacetylation: The starting material, this compound, is first reacted with chloroacetyl chloride in the presence of a base (like triethylamine) to neutralize the HCl byproduct. This reaction forms the intermediate, N-(2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl)-2-chloroacetamide.

Nucleophilic Substitution: The chlorine atom in the chloroacetamide intermediate is a good leaving group and can be readily displaced by a variety of nucleophiles. This allows for the attachment of different chemical moieties.

This versatile approach has been used to synthesize a wide range of derivatives. For example, studies have reported the synthesis of various N-substituted acetamides from imidazole-bearing anilines. nih.govresearchgate.net Reactions with nucleophiles such as benzimidazole (B57391), substituted anilines, or thiazoles can lead to compounds with diverse structural features. researchgate.netresearchgate.net

Table 3: Synthesis of Substituted Acetamide Derivatives

| Step | Reagents | Intermediate/Product | Purpose |

| 1. Acylation | Chloroacetyl chloride, Triethylamine | N-(aryl)-2-chloroacetamide | Forms the reactive chloroacetamide backbone researchgate.net |

| 2. Substitution | Various Nucleophiles (e.g., thiols, amines, heterocycles) | N-(aryl)-2-(substituted)acetamide | Introduces diverse functional groups nih.govresearchgate.net |

Exploration of Multi-component Reactions for Analogues

The synthesis of analogues of this compound frequently employs multi-component reactions (MCRs), which are highly valued for their efficiency in constructing complex molecules in a single step. core.ac.uk The Debus-Radziszewski imidazole synthesis is a cornerstone MCR for generating substituted imidazoles. wikipedia.orgmdpi.com This reaction classically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia. wikipedia.orgscribd.comslideshare.net

To generate analogues of the target compound, this method can be adapted. For instance, using 2,3-butanedione (B143835) as the dicarbonyl component, various substituted benzaldehydes, and ammonium acetate as the ammonia source allows for the creation of a wide array of 2-aryl-4,5-dimethylimidazoles. The use of a primary amine in place of one equivalent of ammonia can yield N-1 substituted imidazole derivatives. wikipedia.orgscribd.com

Modern variations of this reaction utilize different catalysts and conditions to improve yields and reduce reaction times, including the use of microwave irradiation and various eco-friendly catalysts. ijprajournal.com For example, 2,4,5-trisubstituted imidazoles can be synthesized through a three-component condensation of an aromatic aldehyde, benzil, and ammonium acetate in the presence of a catalyst. ijprajournal.com The synthesis of 1,2,4,5-tetrasubstituted imidazoles is also achievable through a four-component reaction of a 1,2-diketone, an aldehyde, a primary amine, and ammonium acetate. rsc.org These MCRs provide a versatile platform for creating a library of analogues with diverse substitutions on the phenyl ring and the imidazole core.

Reaction Mechanisms and Pathways in Derivatization

The derivatization of this compound and the synthesis of its precursors are governed by well-defined reaction mechanisms, heavily influenced by the choice of catalysts and reaction conditions.

Detailed Mechanistic Elucidation of Key Synthetic Steps

The synthesis of the core structure of this compound can be understood through the lens of the Debus-Radziszewski reaction mechanism. The process is generally accepted to occur in two main stages. wikipedia.org

Diimine Formation : The reaction initiates with the condensation of the 1,2-dicarbonyl compound (2,3-butanedione) with two equivalents of ammonia. This step forms a diimine intermediate.

Condensation with Aldehyde : The diimine intermediate then condenses with an aldehyde (e.g., 2-nitrobenzaldehyde for a precursor to the target molecule). Subsequent cyclization and dehydration (aromatization) lead to the formation of the 2,4,5-substituted imidazole ring. core.ac.ukwikipedia.org

A proposed mechanism for the formation of the closely related 2-aryl benzimidazoles involves the initial reaction of an o-phenylenediamine (B120857) with an aromatic aldehyde. nih.gov This forms a Schiff base intermediate, which then undergoes an intramolecular cyclization followed by an oxidation step to yield the final aromatic benzimidazole product. nih.govresearchgate.net For the specific synthesis of this compound, a plausible route involves using 2-nitrobenzaldehyde in the Radziszewski synthesis, followed by a standard reduction of the nitro group to an amine.

Role of Catalysts and Reaction Conditions in Product Formation

Catalysts and reaction conditions play a pivotal role in the synthesis of imidazoles, influencing reaction rates, yields, and selectivity. rsc.org A wide range of catalysts has been explored for these transformations, from simple acids to complex metal-based systems and organocatalysts.

For example, the synthesis of 2-arylbenzimidazoles, analogues of the target compound, has been achieved with high yields using a ruthenium(II) catalyst in water, highlighting a green chemistry approach. nio.res.in Silica-supported periodic acid (H₅IO₆-SiO₂) has also been used as an efficient and mild catalyst for the condensation of o-phenylenediamines and aryl aldehydes. nih.gov In MCRs for tetrasubstituted imidazoles, solid-supported tetrafluoroboric acid (HBF₄–SiO₂) has been identified as a superior catalyst, which is also recyclable. rsc.org Natural acids, such as the citric acid found in lemon juice, have been successfully employed for the synthesis of fused imidazoles, offering an environmentally benign alternative. rsc.org

The choice of catalyst can also control selectivity between tri- and tetrasubstituted imidazoles in competitive MCRs. rsc.org Furthermore, physical conditions like microwave or ultrasound irradiation have been shown to accelerate the reactions significantly, often leading to higher yields in shorter timeframes. mdpi.comijprajournal.com

| Catalyst | Reactants | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| HBF₄–SiO₂ | 1,2-Diketone, Aldehyde, Amine, NH₄OAc | Solvent-free | 1,2,4,5-Tetrasubstituted Imidazole | High | rsc.org |

| Ruthenium(II) complex | o-Phenylenediamine, Aromatic Aldehyde | Water | 2-Arylbenzimidazole | High | nio.res.in |

| Lemon Juice (Citric Acid) | Arylglyoxals, 1,3-Dicarbonyls, 2-Aminobenzimidazoles | Aqueous medium | Fused Tricyclic Imidazoles | Good to Excellent | rsc.org |

| Fe₃O₄ MNPs | Aromatic Aldehydes, Benzil, NH₄OAc | Microwave | 2,4,5-Trisubstituted Imidazole | Excellent | ijprajournal.com |

| Amberlyst A-15 | Aldehydes, Benzil, NH₄OAc | Microwave | 2,4,5-Trisubstituted Imidazole | Not specified | ijprajournal.com |

| H₅IO₆-SiO₂ | 1,2-Phenylenediamine, Aryl Aldehyde | Not specified | 2-Aryl Benzimidazole | Good to Excellent | nih.gov |

Intramolecular Cyclization Pathways of Related Imidazole-Aniline Precursors

The aniline moiety in precursors like 2-(1H-imidazol-2-yl)aniline provides a reactive site for intramolecular cyclization, leading to the formation of fused heterocyclic systems. A prominent example is the synthesis of imidazo[1,2-a]quinoxalines. researchgate.netresearchgate.net This transformation can be achieved by reacting the 2-imidazole-substituted aniline precursor with various reagents.

For instance, the reaction of 1-(o-nitrophenyl)-2-formylimidazole, upon reduction with sodium hydrosulfite, can lead to the formation of 4-aminoimidazo[1,2-a]quinoxaline through an intramolecular cyclization of the intermediate 1-(o-aminophenyl)-2-formylimidazole. researchgate.net Another pathway involves the condensation of an appropriate alpha-aminoalcohol with a quinoxaline (B1680401) followed by intramolecular cyclization. researchgate.net These cyclization reactions are crucial for building more complex, polycyclic structures from relatively simple imidazole-aniline precursors, expanding their chemical diversity and potential applications. Studies on related systems show that base-catalyzed cyclization of 2-[2-(2,4-dimethyl-3-oxopentyl)]benzimidazoles can yield pyrido[1,2-α]benzimidazoles. researchgate.net

Coordination Chemistry and Ligand Properties of 2 4,5 Dimethyl 1h Imidazol 2 Yl Aniline

Ligand Design Principles and Coordination Modes

The structural arrangement of 2-(4,5-dimethyl-1H-imidazol-2-yl)aniline, featuring a nitrogen-rich heterocyclic imidazole (B134444) ring directly linked to an aniline (B41778) moiety, provides an excellent scaffold for metal ion coordination. The proximity of the amino group on the aniline ring and the imino nitrogen of the imidazole ring is central to its function as a chelating agent.

Chelation Behavior of the Imidazole-Aniline Framework

The 2-(imidazol-2-yl)aniline framework is predisposed to act as a bidentate ligand, coordinating to a metal center through two nitrogen atoms: the exocyclic amino nitrogen of the aniline group and the sp2-hybridized nitrogen atom of the imidazole ring. This chelation results in the formation of a thermodynamically stable five-membered ring. Studies on the analogous compound, 2-(1H-benzimidazol-2-yl)aniline, have confirmed this N,N'-bidentate coordination. In a zinc(II) complex of this related ligand, for instance, the zinc ion is coordinated by both the imidazole nitrogen atom and the aniline nitrogen atom, leading to a stable chelate structure. kzoo.edu This mode of binding is the most common and energetically favorable for this class of ligands.

Bidentate and Tridentate Coordination Modes

Bidentate coordination is the predominant mode for the 2-(imidazol-2-yl)aniline scaffold. In this arrangement, the ligand coordinates to a single metal center through its two nitrogen donor atoms. This has been consistently observed in complexes with various transition metals where the ligand occupies two coordination sites. kzoo.eduresearchgate.netnih.gov

Tridentate coordination for the basic this compound ligand is not typically observed, as it lacks a third donor atom suitably positioned for chelation. For the framework to exhibit tridentate behavior, further functionalization of the ligand, such as the addition of another donor group to the aniline or imidazole ring, would be necessary.

Influence of Substituents on Ligand Flexibility and Donor Atom Preferences

Substituents on the imidazole or aniline rings can significantly modify the ligand's electronic and steric properties, thereby influencing its coordination behavior.

Electronic Effects: The two methyl groups at the 4 and 5 positions of the imidazole ring in this compound are electron-donating. This inductive effect increases the electron density on the imidazole ring, enhancing the basicity and donor strength of the coordinating nitrogen atom compared to an unsubstituted imidazole. This can lead to stronger metal-ligand bonds.

Steric Effects: The methyl groups also introduce steric bulk around the imidazole donor atom. While not excessively large, this steric hindrance can influence the geometry of the resulting metal complex and may affect the approach of other ligands to the metal center. Compared to the planar benzimidazole (B57391) ring in analogues, the methyl groups provide a different steric profile that can impact the packing of molecules in the crystal lattice.

Flexibility: The single bond connecting the imidazole and aniline rings allows for rotational flexibility. This enables the ligand to adjust its conformation to accommodate the geometric preferences of different metal ions. The planarity of the analogous 2-(1H-benzimidazol-2-yl)aniline ligand is known to be distorted upon coordination, with the two ring systems not being coplanar. kzoo.edu A similar flexibility is expected for the dimethyl-substituted title compound.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or methanol. The resulting complexes can be characterized by various spectroscopic and analytical techniques, including FT-IR, UV-Vis, and single-crystal X-ray diffraction.

Complexation with First-Row Transition Metal Ions (e.g., Co(II), Ni(II), Cu(II), Zn(II), Mn(II))

This class of ligands readily forms complexes with first-row transition metals. Research on the closely related 2-(1H-benzimidazol-2-yl)aniline derivatives has shown the formation of stable complexes with Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netasrjetsjournal.org In these complexes, the ligand acts as a bidentate N,N'-donor. Manganese(II) is also known to form stable complexes with bidentate nitrogen-donor ligands, often resulting in octahedral or tetrahedral geometries. nih.gov For instance, Mn(II) complexes with other 2-substituted benzimidazole ligands have been successfully synthesized and characterized. nih.gov The synthesis generally involves mixing the ligand and the corresponding metal chloride or acetate (B1210297) salt in a 1:1 or 2:1 molar ratio in an alcoholic solution.

The geometry of the resulting complexes depends on the metal ion, the stoichiometry, and the presence of other coordinating anions or solvent molecules. For the benzimidazole-aniline analogues, octahedral geometries have been proposed for Co(II), Ni(II), and Cu(II) complexes, while a distorted tetrahedral geometry was confirmed for a Zn(II) complex. kzoo.eduresearchgate.net

| Metal Ion | Typical Coordination Geometry | Ligand System Studied | Reference |

|---|---|---|---|

| Co(II) | Octahedral | 2-(1H-benzimidazol-2-yl)aniline derivatives | researchgate.net |

| Ni(II) | Octahedral | 2-(1H-benzimidazol-2-yl)aniline derivatives | researchgate.netnih.gov |

| Cu(II) | Octahedral | 2-(1H-benzimidazol-2-yl)aniline derivatives | researchgate.netnih.gov |

| Zn(II) | Distorted Tetrahedral / Octahedral | 2-(1H-benzimidazol-2-yl)aniline | kzoo.eduresearchgate.net |

| Mn(II) | Octahedral (inferred) | 2-(4-nitrophenyl)-1H-benzimidazole | nih.gov |

Complexation with Other Transition Metals (e.g., Pd(II), Au(III))

While specific studies on the complexation of this compound with palladium(II) and gold(III) are not extensively documented, the strong affinity of these soft metal ions for nitrogen donors suggests that stable complexes would readily form.

Palladium(II) Complexes: Palladium(II) complexes with N-donor ligands, including aniline and imidazole derivatives, are well-established. nih.gov These complexes almost invariably adopt a square-planar geometry. The reaction of this compound with a palladium(II) salt like PdCl₂ would be expected to yield a complex of the type [Pd(L)Cl₂] or [Pd(L)₂]Cl₂, where L is the bidentate ligand.

Gold(III) Complexes: Gold(III) also favors square-planar coordination geometry and forms stable complexes with a variety of nitrogen-containing ligands. The synthesis of a gold(III) complex would likely proceed by reacting the ligand with a gold(III) precursor such as tetrachloroauric(III) acid (HAuCl₄). The resulting complex would likely be of the formula [Au(L)Cl₂]Cl, with the ligand acting as a bidentate chelating agent.

| Metal Ion | Expected Coordination Geometry | Basis of Expectation | Reference |

|---|---|---|---|

| Pd(II) | Square-Planar | Known coordination chemistry of Pd(II) with N-donor ligands | nih.gov |

| Au(III) | Square-Planar | Known coordination chemistry of Au(III) with N-donor ligands |

Stoichiometry and Stability of Metal-Ligand Adducts

The formation of metal-ligand adducts involving this compound is governed by specific stoichiometric ratios, which are crucial for the resulting complex's stability and structure. Research on analogous imidazole-containing ligands demonstrates a common preference for a 1:2 metal-to-ligand ratio with various divalent transition metal ions. For instance, studies on azo ligands derived from 4,5-diphenyl imidazole with Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) have shown the formation of complexes with a 1:2 stoichiometry. researchgate.net Similarly, nickel(II) complexes with 2-(4-nitrophenyl)-1H-benzimidazole, a structurally related compound, also exhibit a 1:2 metal-to-ligand arrangement. nih.govnih.gov This ratio allows the bidentate ligand, coordinating through the imidazole and aniline nitrogen atoms, to satisfy the coordination sphere of the central metal ion.

The stability of these complexes is a critical factor, often quantified by stability constants. Potentiometric studies on similar systems, such as complexes of 2-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl] phenol with Cu(II), Ni(II), Co(II), and Zn(II), have been conducted to determine these constants. researchgate.net The stability hierarchy is influenced by the nature of the metal ion and the specific coordination environment. osti.gov For example, the binding hierarchy of imidazole complexes with Ni²⁺, Cu²⁺, and Zn²⁺ can be tuned by changing the metal-to-ligand stoichiometry, which alters the preferred coordination state and, consequently, the kinetic stability of the adducts. osti.gov

Table 1: Stoichiometry of Metal Complexes with Imidazole-Based Ligands

| Ligand | Metal Ion(s) | Metal:Ligand Ratio | Reference |

|---|---|---|---|

| Azo derivative of 4,5-diphenyl imidazole | Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | 1:2 | researchgate.net |

| 2-(4-nitrophenyl)-1H-benzimidazole | Ni(II) | 1:2 | nih.govnih.gov |

Structural Analysis of Metal Complexes

Elucidation of Coordination Geometries (e.g., Octahedral, Square Planar)

The coordination of this compound to metal centers results in a variety of coordination geometries, largely dictated by the electronic configuration and size of the metal ion, as well as the steric and electronic properties of the ligand itself. As a bidentate ligand, it chelates via one of the imidazole nitrogen atoms and the nitrogen of the aniline group, forming a stable five-membered ring. aip.org

Commonly observed geometries for transition metal complexes with similar imidazole-based ligands include octahedral, tetrahedral, and square planar. For instance, complexes of an azo-imidazole ligand with Ni(II) have been shown to adopt a regular octahedral geometry. aip.org In contrast, Cu(II) complexes with related 2-substituted benzimidazoles exhibit a square planar geometry, while Ni(II) complexes under the same conditions prefer a tetrahedral arrangement. researchgate.net Zinc(II) complexes with a comparable 2-(1H-benzo[d]imidazol-2-yl)aniline ligand have been characterized as having a distorted tetrahedral geometry. nih.gov In some cases, more unusual geometries like a five-coordinate distorted trigonal bipyramidal structure have been observed, for example, in a Co(II) complex involving an imidazole ligand. nih.gov The specific geometry is a result of a delicate balance between ligand field stabilization energy and steric constraints.

Table 2: Coordination Geometries of Metal Complexes with Related Ligands

| Ligand Type | Metal Ion | Coordination Geometry | Reference |

|---|---|---|---|

| Azo imidazole derivative | Ni(II) | Octahedral | aip.org |

| 2-substituted benzimidazole | Cu(II) | Square Planar | researchgate.net |

| 2-substituted benzimidazole | Ni(II) | Tetrahedral | researchgate.net |

| 2-(1H-benzimidazol-2-yl)aniline | Zn(II) | Distorted Tetrahedral | nih.gov |

| Imidazole with tripodal ligand | Co(II) | Distorted Trigonal Bipyramidal | nih.gov |

Crystal Engineering and Supramolecular Interactions within Metal-Organic Frameworks

Beyond the primary coordination sphere, the principles of crystal engineering and supramolecular chemistry dictate the extended solid-state structures of metal complexes derived from this compound. The ligand's structure, featuring N-H groups from both the imidazole and aniline moieties, provides sites for hydrogen bonding, which is a powerful tool for directing the assembly of molecules into higher-order structures. bath.ac.ukbham.ac.ukfrontiersin.org

In the crystal lattice of related compounds, intermolecular hydrogen bonds, such as N-H···N, N-H···O, and N-H···Cl, are frequently observed. nih.govresearchgate.net These interactions can link individual complex molecules into one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. researchgate.netmdpi.com Furthermore, the aromatic nature of the imidazole and aniline rings facilitates π-π stacking interactions, which also play a significant role in the packing of molecules in the solid state. frontiersin.org The interplay of these non-covalent forces—hydrogen bonding, van der Waals forces, and π-π stacking—is fundamental to the host-guest chemistry of metal-organic frameworks (MOFs), where the size, shape, and functionality of the pores can be tuned by judicious selection of ligands like this compound. taylorfrancis.com

Role of Anions and Solvents in Complex Formation

The formation and final structure of metal complexes are profoundly influenced by the choice of solvent and the nature of the counter-anions present during synthesis. Solvents can act not only as the reaction medium but also as competing ligands, directly participating in the coordination sphere of the metal ion or becoming incorporated into the crystal lattice as solvate molecules. nih.gov A striking example of solvent influence is seen in the synthesis of two different Cd(II) complexes, where a switch from methanol to a methanol/DMF mixture resulted in completely different crystal architectures—a ladder-shaped chain versus an infinite looped chain. znaturforsch.com

Anions also play a critical role. Weakly coordinating anions may simply balance the charge of the cationic complex, allowing the primary ligand to dictate the structure. Conversely, strongly coordinating anions can compete for binding sites on the metal center, becoming part of the inner coordination sphere and altering the final geometry and properties of the complex. researchgate.net The relative coordinating ability of different anions and solvents has been systematically studied and can be used to predict and control the outcome of coordination reactions. researchgate.netdntb.gov.ua The presence of specific anions can induce the formation of distinct supramolecular assemblies through anion-templated effects or participation in hydrogen bonding networks. mdpi.com

Electronic and Steric Effects in Coordination

Steric Hindrance and its Impact on Complex Stability and Reactivity

Steric effects are a major determinant of the stability and reactivity of coordination complexes involving this compound. The two methyl groups on the 4- and 5-positions of the imidazole ring introduce a degree of steric bulk around the coordinating nitrogen atom. This steric hindrance can influence the bond angles and distances within the complex, potentially causing distortions from ideal geometries.

Advanced Spectroscopic and Analytical Research Techniques for 2 4,5 Dimethyl 1h Imidazol 2 Yl Aniline Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 2-(4,5-dimethyl-1H-imidazol-2-yl)aniline. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the molecular framework in detail.

Proton NMR (¹H NMR) provides critical information about the chemical environment of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum can be divided into distinct regions corresponding to the aniline (B41778) and dimethyl-imidazole moieties.

The aromatic protons on the aniline ring are expected to appear in the range of δ 6.5–7.5 ppm. Their specific chemical shifts and coupling patterns (doublets, triplets) depend on their position relative to the amino (-NH₂) and imidazole (B134444) substituent groups. The amino group protons typically produce a broad singlet, which can be confirmed by a deuterium (B1214612) exchange experiment. The two methyl groups on the imidazole ring are expected to appear as sharp singlet signals, likely around δ 2.2 ppm. benchchem.com The N-H proton of the imidazole ring would show a broad singlet at a lower field, often above δ 12 ppm in a solvent like DMSO-d₆. rsc.org

Conformational analysis, particularly concerning the rotation around the single bond connecting the phenyl and imidazole rings, can be investigated using Nuclear Overhauser Effect (NOE) experiments. These experiments can detect through-space interactions between protons, helping to determine the preferred spatial orientation of the two ring systems relative to each other. researchgate.net

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Imidazole N-H | > 12.0 | Broad Singlet | Solvent dependent; exchangeable with D₂O. rsc.org |

| Aniline Aromatic C-H | 6.5 - 7.5 | Multiplet | Precise shifts and couplings depend on substitution pattern. benchchem.com |

| Aniline N-H₂ | ~5.6 | Broad Singlet | Position is variable; exchangeable with D₂O. ijrpc.com |

| Imidazole Methyl (CH₃) | ~2.2 | Singlet | Two singlets may be observed if the environments are non-equivalent. benchchem.com |

Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal.

The carbon atoms of the aniline ring typically resonate in the aromatic region (δ 110-155 ppm). ijrpc.comresearchgate.net The carbon atom attached to the nitrogen (C-NH₂) is expected to be found at the lower field end of this range, around δ 150 ppm, while the other carbons will have shifts influenced by the positions of the amino and imidazole groups. researchgate.netchemicalbook.com The imidazole ring carbons also appear in the aromatic region, with the C-2 carbon (connecting to the aniline ring) resonating at approximately δ 151-153 ppm. ijrpc.com The two methyl-substituted carbons (C-4 and C-5) of the imidazole ring would have signals in a similar region. The methyl group carbons themselves are expected at the high-field end of the spectrum, typically below δ 20 ppm. rsc.org

Fast tautomerization, a common phenomenon in imidazole derivatives, can sometimes lead to poor resolution or the absence of certain imidazole ring carbon signals in solution-state ¹³C NMR spectra. mdpi.com

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

| Imidazole C2 | 151 - 153 | Carbon connecting the two rings. ijrpc.com |

| Aniline C-NH₂ | ~152 | ijrpc.com |

| Aniline Aromatic C | 113 - 136 | ijrpc.com |

| Imidazole C4/C5 | 123 - 135 | ijrpc.com |

| Imidazole Methyl (CH₃) | < 20 | rsc.org |

To overcome the complexities of simple 1D NMR spectra and to probe dynamic processes, a suite of advanced 2D NMR techniques is employed. numberanalytics.comnumberanalytics.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), which is crucial for assigning protons within the aniline ring. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These techniques correlate proton signals with the carbon atoms they are directly attached to, allowing for unambiguous assignment of the ¹³C spectrum. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is invaluable for establishing the connectivity between the aniline and imidazole rings and for assigning quaternary (non-protonated) carbons. ipb.pt

Dynamic NMR: By recording spectra at different temperatures, researchers can study dynamic processes like restricted rotation around the aryl-imidazole bond or prototropic tautomerism within the imidazole ring. Changes in the spectra, such as the broadening or sharpening of peaks, can provide quantitative information about the energy barriers of these processes. numberanalytics.com These techniques are also essential for studying how the molecule interacts and exchanges with other species or metal ions in solution.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. It is particularly effective for identifying the functional groups present in a compound.

The FT-IR spectrum of this compound displays a series of absorption bands that act as a "fingerprint" for its functional groups.

Key characteristic bands for the aniline moiety include two distinct N-H stretching vibrations for the primary amine (-NH₂) in the 3300-3500 cm⁻¹ region and a strong C-N stretching band around 1250-1335 cm⁻¹. wikieducator.org The aromatic C-H stretching appears just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring are found in the 1450-1600 cm⁻¹ range. mdpi.com

For the imidazole portion, the N-H stretch contributes to the broad absorption above 3100 cm⁻¹. mdpi.com The C=N and C=C stretching vibrations of the imidazole ring are expected in the 1500-1620 cm⁻¹ region. benchchem.commdpi.com The methyl groups are identifiable by their characteristic C-H stretching bands just below 3000 cm⁻¹. researchgate.net

Interactive Table: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Primary Amine | Medium (two bands) wikieducator.org |

| N-H Stretch (Imidazole) | 3100 - 3200 | Imidazole | Broad mdpi.com |

| Aromatic C-H Stretch | 3000 - 3100 | Aniline/Imidazole | Medium to Weak mdpi.com |

| Aliphatic C-H Stretch | 2850 - 3000 | Methyl Groups | Medium researchgate.net |

| C=N / C=C Stretch | 1500 - 1620 | Imidazole/Aniline Rings | Medium to Strong benchchem.commdpi.com |

| N-H Bend (Amine) | 1580 - 1650 | Primary Amine | Medium wikieducator.org |

| C-N Stretch (Aromatic) | 1250 - 1335 | Aryl-Amine | Strong wikieducator.org |

Raman spectroscopy is an inelastic light scattering technique that provides vibrational information complementary to FT-IR. horiba.com According to the rule of mutual exclusion, vibrations that are strong in the IR spectrum are often weak in the Raman spectrum, and vice-versa. This is particularly true for symmetric vibrations in molecules with a center of symmetry.

For this compound, Raman spectroscopy would be especially useful for observing the symmetric stretching vibrations of the aromatic rings, which may be weak in the IR spectrum. The C=C and C=N ring breathing modes of both the aniline and imidazole rings typically give rise to strong Raman signals. iiconservation.org This technique is also less sensitive to interference from water, making it advantageous for studying samples in aqueous solutions. horiba.com The combination of FT-IR and Raman data provides a more complete picture of the vibrational properties of the molecule. malayajournal.org

Electronic Absorption and Emission Spectroscopy

The electronic spectroscopic properties of this compound are governed by the chromophoric phenyl and imidazole rings, as well as the auxochromic amino and methyl groups. These features give rise to characteristic absorption and emission spectra that are sensitive to the molecular environment.

The UV-Vis absorption spectrum of this compound and its derivatives is characterized by electronic transitions originating from the aromatic systems. The primary absorptions are attributed to π→π* transitions within the phenyl and imidazole rings and n→π* transitions involving the non-bonding electrons of the nitrogen atoms. hw.ac.ukworktribe.com The substitution pattern, including the electron-donating amino group (-NH₂) on the aniline ring and the methyl groups on the imidazole ring, significantly influences the energy of these transitions.

Studies on related 2-phenylimidazole (B1217362) systems show that the electronic spectrum is complex, with transitions often having mixed valence and Rydberg character. hw.ac.ukacs.org The lowest energy excited state in these molecules typically arises from a transition analogous to the 1B2u ← 1Ag transition in benzene. hw.ac.uk The presence of the aniline moiety introduces the possibility of intramolecular charge transfer (ICT) transitions, where electron density is promoted from the electron-rich aniline ring (donor) to the electron-accepting imidazole ring. This ICT character is often responsible for a red-shift (bathochromic shift) in the absorption maximum compared to unsubstituted 2-phenylimidazole.

Solvatochromism, the change in the color of a substance with a change in solvent polarity, is a key feature of molecules with significant ICT character. rsc.org For this compound, the absorption spectrum is expected to exhibit shifts depending on the solvent environment. In polar solvents, the excited state, which is more polar than the ground state due to charge transfer, is stabilized, typically leading to a bathochromic shift in the absorption bands. Conversely, nonpolar solvents would result in a hypsochromic (blue) shift. Research on similar donor-acceptor systems confirms that solvent polarity can markedly influence the position of absorption bands due to these photoinduced ICT processes. rsc.org

Table 1: Typical UV-Vis Absorption Data for Related Phenylimidazole Systems

| Compound | Solvent | λmax (nm) | Transition Type | Reference |

| 2-Phenylimidazole | Ethanol (B145695) | ~285 | π→π | nih.govspectrabase.com |

| 1-Phenylimidazole | Gas Phase | ~260 (38,400 cm⁻¹) | S₁←S₀ (π→π) | researchgate.net |

| 2,3-di(4-fluorophenyl)-2H-tetrazolium-5-thiolate | Dioxane | ~390 | ICT | researchgate.net |

| 4-substituted 5-nitroanilines | 95% Alcohol | 370-420 | ICT | researchgate.net |

Note: This table presents data from related structures to infer the expected spectroscopic behavior. The exact absorption maxima for this compound may vary.

Compounds structurally related to this compound have demonstrated significant potential as fluorescent probes and chemosensors. researchgate.netnih.gov The fluorescence properties are intrinsically linked to the efficiency of the electronic transitions and the potential for non-radiative decay pathways. The twisted conformation between the phenyl and imidazole rings, a common feature in 2-phenylimidazole derivatives, can influence the emission quantum yield. nih.gov

Derivatives such as 2-(4,5-dimethyl-1-m-tolyl-1H-imidazol-2-yl)phenol have been designed as highly sensitive fluorescent chemosensors for metal ions. researchgate.net These sensors often operate via a fluorescence quenching mechanism ("turn-off" sensor). For instance, the introduction of paramagnetic metal ions like Fe³⁺ can cause dramatic quenching of the fluorescence intensity. researchgate.netresearchgate.net This selectivity arises from specific coordination between the metal ion and the nitrogen atoms of the imidazole ring, which facilitates energy or electron transfer processes that compete with radiative emission. Other cations with closed-shell electronic configurations (e.g., Ca²⁺, K⁺, Zn²⁺) typically have a negligible effect on the fluorescence, highlighting the sensor's specificity. researchgate.net

The aniline moiety in this compound provides a binding site that could be exploited for sensing applications, potentially for aldehydes or other analytes, through the formation of Schiff bases that alter the electronic and, consequently, the fluorescence properties of the system. nih.gov

Table 2: Fluorescence Sensing Properties of a Related Imidazole-Based Chemosensor

| Sensor Compound | Analyte | Sensing Mechanism | Detection Limit (μM) | Reference |

| 2-(4,5-dimethyl-1-m-tolyl-1H-imidazol-2-yl)phenol | Fe³⁺ | Fluorescence Quenching | - | researchgate.net |

| 4-(4,5-bis(4-chlorophenyl)-1H-imidazol-2-yl)-N,N-diphenylaniline | Fe³⁺ | Colorimetric/Fluorescence | 0.26 | researchgate.net |

| 4-(4,5-di(furan-2-yl)-1H-imidazol-2-yl)-N,N-diphenylaniline | Fe³⁺ | Colorimetric/Fluorescence | 0.10 | researchgate.net |

Note: This table illustrates the sensing capabilities of structurally similar compounds.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis. The compound has a molecular formula of C₁₁H₁₃N₃ and a calculated molecular weight of approximately 187.24 g/mol . bldpharm.com

In an electron impact (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be observed at m/z 187 or 188, respectively. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragment ions. For N-aryl-substituted imidazoles, fragmentation pathways often involve the heterocyclic ring and its substituents. arkat-usa.org

Key fragmentation pathways expected for this compound include:

Cleavage of the C-N bond between the phenyl and imidazole rings, although this is often less favorable for directly linked aromatic systems.

Rupture of the imidazole ring , a common fragmentation route for such heterocycles, which can lead to the loss of small neutral molecules like HCN or methyl cyanide. researchgate.net

Fragmentation of the aniline moiety , potentially involving the loss of the amino group or rearrangement.

Loss of a methyl radical (CH₃•) from the dimethyl-imidazole ring to form an [M-15]⁺ ion.

Analysis of related compounds provides insight into likely fragments. For example, the mass spectrum of 2-phenylimidazole shows major peaks at m/z 144 (M⁺), 117, and 90, corresponding to the molecular ion and subsequent fragmentation. nih.gov The fragmentation of N-[5,5-dimethyl-2(5H)-thienyliden]amines, which also contain a five-membered heterocycle with gem-dimethyl substitution, shows that decomposition of the heterocyclic ring is a dominant pathway. arkat-usa.org

Table 3: Predicted Major Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 187/188 | [M]⁺ or [M+H]⁺ | Molecular Ion / Protonated Molecular Ion |

| 172 | [M-CH₃]⁺ | Loss of a methyl radical |

| 160 | [M-HCN]⁺ | Cleavage of imidazole ring |

| 146 | [M-CH₃CN]⁺ | Cleavage of imidazole ring |

| 92 | [C₆H₆N]⁺ | Aniline radical cation |

Note: This table is predictive and based on fragmentation patterns of similar chemical structures.

X-ray Diffraction (XRD) for Single-Crystal Structural Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline state, providing detailed information on molecular geometry, conformation, and intermolecular interactions. While the specific crystal structure for this compound is not widely reported, extensive data from closely related substituted 2-phenylimidazole derivatives allows for a robust prediction of its structural characteristics. researchgate.netiosrjournals.orgnih.gov

The crystal structure of a molecule like this compound would reveal key geometric parameters. The imidazole ring is expected to be largely planar. iosrjournals.org A significant feature is the dihedral angle between the plane of the phenyl ring and the plane of the imidazole ring. In many 2,4,5-triaryl-imidazoles, this twist is substantial due to steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the imidazole ring. researchgate.net For 4-(4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline, the dihedral angles between the imidazole and the various phenyl rings range from 3° to 61°. researchgate.net A similar non-planar conformation is expected for the title compound, which influences its electronic properties and crystal packing.

Bond lengths and angles would conform to standard values for sp²-hybridized carbon and nitrogen atoms in aromatic systems. The C-N and C=N bonds within the imidazole ring will have lengths intermediate between single and double bonds due to electron delocalization. The C-C bond connecting the two rings will exhibit typical aromatic-aromatic linkage length.

Table 4: Representative Bond Parameters from a Related Crystal Structure (4-(4,5-Diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline)

| Parameter | Description | Typical Value (Å or °) | Reference |

| C-N (imidazole) | Bond length within imidazole ring | ~1.35-1.39 Å | researchgate.net |

| C=N (imidazole) | Bond length within imidazole ring | ~1.31-1.34 Å | researchgate.net |

| C-C (inter-ring) | Bond connecting phenyl and imidazole | ~1.48 Å | researchgate.net |

| Dihedral Angle | Twist between imidazole and aniline rings | 3-47° | researchgate.net |

| C-N-C (bridge) | Angle involving the aniline nitrogen in related systems | ~128-129° | nih.gov |

Note: Data is from a related, more substituted imidazole derivative and serves as an approximation.

The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The imidazole ring contains both a hydrogen bond donor (the N-H group) and acceptors (the sp²-hybridized nitrogen atoms). The primary amino group (-NH₂) on the aniline ring provides two additional N-H donors.

This functionality allows for the formation of robust hydrogen-bonding motifs. A common and stabilizing interaction in imidazole-containing crystals is the formation of N-H···N hydrogen bonds, which can link molecules into one-dimensional chains or dimers. researchgate.netnih.govresearchgate.net The amino group can also participate in N-H···N hydrogen bonds with the imidazole nitrogen of an adjacent molecule. In the presence of co-crystallized solvent or anions, N-H···O bonds are also frequently observed. researchgate.nettandfonline.com

Table 5: Typical Hydrogen Bond Geometries in Imidazole-Containing Crystal Structures

| Donor (D) | Acceptor (A) | D-H···A Interaction | D···A Distance (Å) | D-H···A Angle (°) | Reference |

| N-H | N (imidazole) | Imidazole-Imidazole Dimer/Chain | 2.8-3.0 | 165-175 | nih.govresearchgate.net |

| N-H | O (carboxylate) | Imidazole-Anion Interaction | ~2.72 | ~174 | researchgate.net |

| N-H | N (pyrimidine) | Aniline-Pyrimidine Dimer | ~3.0 | ~170 | nih.gov |

Note: This table summarizes typical hydrogen bond parameters observed in the crystal structures of related nitrogen-containing heterocyclic compounds.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, researchers can identify and analyze the nature and prevalence of different close contacts between molecules. nih.govmdpi.com

The d_norm surface is color-coded to show contacts shorter than, equal to, and longer than the van der Waals radii, with red spots highlighting particularly short interactions like hydrogen bonds. researchgate.netnih.gov For complexes involving this compound, this analysis elucidates how molecules pack in the solid state. The associated two-dimensional fingerprint plots deconvolute the Hirshfeld surface into contributions from specific atom···atom contacts, providing a quantitative percentage for each type of interaction. nih.govnih.gov

Table 1: Representative Intermolecular Contact Contributions for a Metal Complex of an Imidazole-Aniline Ligand (Hypothetical Data)

| Interaction Type | Contribution (%) | Description |

| H···H | 40.5% | Represents van der Waals forces and general close contacts between hydrogen atoms. researchgate.net |

| C···H / H···C | 18.2% | Indicates interactions between hydrogen atoms and the carbon atoms of the aromatic rings. researchgate.netnih.gov |

| O···H / H···O | 15.8% | Corresponds to hydrogen bonding involving oxygen atoms, often from solvent molecules or counter-ions. nih.gov |

| N···H / H···N | 7.5% | Highlights hydrogen bonds involving the nitrogen atoms of the imidazole or aniline groups. nih.gov |

| Other | 18.0% | Includes various other contacts (e.g., involving metal ions, other heteroatoms) contributing to the crystal packing. |

This table is generated based on typical findings for similar molecular structures as detailed in the cited research. researchgate.netnih.govnih.govresearchgate.net

Electrochemical and Magnetic Properties Research

Cyclic Voltammetry for Redox Behavior of Complexes

Cyclic voltammetry (CV) is an essential electrochemical technique used to investigate the redox properties of metal complexes. nih.gov It provides valuable information about the stability of different oxidation states of the central metal ion and the electron transfer kinetics. analis.com.my In a typical CV experiment for a metal complex of this compound, a three-electrode system is used, comprising a working electrode, a reference electrode (like Ag/AgCl), and an auxiliary electrode, all immersed in a solution of the complex with a supporting electrolyte. nih.gov

The resulting voltammogram plots current against applied potential. The positions of the anodic (oxidation) and cathodic (reduction) peaks (Epa and Epc) reveal the potentials at which redox events occur. analis.com.my The separation between these peaks (ΔEp) gives insight into the reversibility of the electron transfer process. analis.com.my For many transition metal complexes with imidazole-based ligands, quasi-reversible, one-electron transfer processes are observed. analis.com.mybohrium.com For example, a Cu(II) complex would show a reduction wave for the Cu(II) → Cu(I) process and a corresponding oxidation wave upon the reverse scan. analis.com.my The specific potential values are sensitive to the coordination environment provided by the ligand. sci-hub.se

Table 2: Illustrative Cyclic Voltammetry Data for Various Metal Complexes of this compound (Hypothetical Data)

| Complex | Redox Couple | Epc (V) | Epa (V) | ΔEp (mV) | Process |

| [Cu(L)₂]²⁺ | Cu(II)/Cu(I) | +0.03 | +0.75 | 720 | Quasi-reversible analis.com.my |

| [Ni(L)₂]²⁺ | Ni(II)/Ni(I) | +0.12 | +0.71 | 590 | Quasi-reversible analis.com.my |

| [Co(L)₂]²⁺ | Co(II)/Co(I) | -0.45 | -0.37 | 80 | Quasi-reversible |

| [Fe(L)₂]³⁺ | Fe(III)/Fe(II) | -0.47 | -0.67 | 200 | Quasi-reversible analis.com.my |

L represents the this compound ligand. Data is illustrative, based on values reported for similar transition metal complexes. analis.com.my

Magnetic Susceptibility Measurements for Oxidation States and Geometry of Metal Centers

Magnetic susceptibility measurements are fundamental for determining the electronic structure of transition metal complexes, specifically the oxidation state and spin state of the metal center, which in turn informs its coordination geometry. nih.gov The effective magnetic moment (μ_eff) is calculated from the measured susceptibility and provides a direct indication of the number of unpaired electrons in the complex.

This technique is crucial for distinguishing between different possible electronic configurations. For instance, an octahedral Co(II) complex can be high-spin (three unpaired electrons) or low-spin (one unpaired electron), each with a distinct range of magnetic moments. Similarly, Ni(II) complexes exhibit different magnetic behaviors depending on whether they adopt a tetrahedral, square planar, or octahedral geometry. nih.gov The study of magnetic interactions between metal centers in polynuclear complexes can also reveal antiferromagnetic or ferromagnetic coupling. nih.gov By comparing experimental magnetic moments with theoretical spin-only values, researchers can deduce the geometry and oxidation state of the metal ion within the complex formed with this compound.

Table 3: Typical Magnetic Moments for Common Metal Ions in Various Geometries

| Metal Ion | Oxidation State | Geometry | Spin State | Unpaired Electrons (n) | Theoretical μ_so (BM) | Experimental μ_eff (BM) |

| Co²⁺ | +2 | Octahedral | High-spin | 3 | 3.87 | 4.7 - 5.2 |

| Co²⁺ | +2 | Tetrahedral | High-spin | 3 | 3.87 | 4.2 - 4.8 |

| Ni²⁺ | +2 | Octahedral | High-spin | 2 | 2.83 | 2.9 - 3.4 |

| Ni²⁺ | +2 | Tetrahedral | High-spin | 2 | 2.83 | 3.5 - 4.2 |

| Cu²⁺ | +2 | Octahedral/Tetrahedral | - | 1 | 1.73 | 1.9 - 2.2 |

| Fe³⁺ | +3 | Octahedral | High-spin | 5 | 5.92 | ~5.9 |

| Fe³⁺ | +3 | Octahedral | Low-spin | 1 | 1.73 | ~2.3 |

BM = Bohr Magneton. This table presents generally accepted ranges for magnetic moments.

Computational and Theoretical Chemistry Studies of 2 4,5 Dimethyl 1h Imidazol 2 Yl Aniline

Quantum Chemical Calculations (DFT, HF)

Quantum chemical calculations are fundamental in predicting the properties of molecular systems. DFT, particularly with hybrid functionals like B3LYP, has proven to be highly effective for studying imidazole (B134444) derivatives due to its balance of accuracy and computational cost. nih.govppor.az These calculations are typically performed with a basis set like 6-31G(d,p) or higher to ensure reliable results. nih.govresearchgate.net

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the conformation with the lowest potential energy.

Table 1: Representative Optimized Geometrical Parameters for Imidazole-Aniline Scaffolds

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C(imidazole)-C(aniline) | ~1.48 | ||

| C=N (imidazole) | ~1.33 | ||

| C-N (imidazole) | ~1.38 | ||

| C-N (aniline) | ~1.40 | ||

| C-C-N-C (imidazole-aniline) | ~20-45 | ||

| H-N-H (aniline) | ~112 | ||

| Note: This table contains representative data based on computational studies of similar heterocyclic compounds. The exact values for 2-(4,5-dimethyl-1H-imidazol-2-yl)aniline would require specific calculations. |

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra.

By analyzing the vibrational modes, specific peaks in the calculated spectrum can be assigned to the stretching, bending, and twisting motions of different functional groups. For this compound, key vibrational modes would include the N-H stretches of the aniline (B41778) and imidazole groups, C-H stretches of the aromatic rings and methyl groups, and the characteristic C=N stretch of the imidazole ring, which is typically observed in the 1500-1600 cm⁻¹ region. nih.gov Comparing the theoretical spectrum with experimental data allows for a detailed validation of the calculated structure.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. nih.gov By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the GIAO method, typically coupled with DFT, can provide highly accurate predictions of ¹H and ¹³C NMR spectra. nih.govorientjchem.org

For this compound, these calculations can help assign the signals in the experimental NMR spectrum. The aromatic protons of the aniline ring are expected to appear in the δ 6.5–7.5 ppm range, while the imidazole N-H proton would be further downfield. benchchem.comijrpc.comresearchgate.net The methyl protons on the imidazole ring would appear as singlets around δ 2.2 ppm. benchchem.com Similarly, ¹³C NMR chemical shifts can be predicted for the distinct carbon atoms in the aniline and imidazole rings. ijrpc.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aniline (aromatic CH) | 6.6 - 7.4 | 115 - 130 |

| Aniline (C-NH₂) | - | ~145-150 |

| Aniline (NH₂) | ~3.5 - 5.0 | - |

| Imidazole (N-H) | ~12.0 - 13.0 | - |

| Imidazole (C=N) | - | ~150-155 |

| Imidazole (C-CH₃) | - | ~125-135 |

| Methyl (CH₃) | ~2.2 - 2.4 | ~10 - 15 |

| Note: These values are estimations based on typical ranges for aniline and imidazole derivatives and require specific GIAO calculations for accuracy. |

Electronic Structure Analysis

Understanding the electronic structure is crucial for predicting a molecule's reactivity, stability, and optical properties. Methods like Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) analysis provide detailed pictures of electron distribution and interactions.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pearson.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. irjweb.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more polarizable and reactive. irjweb.com For this compound, DFT calculations can determine the energies of the HOMO and LUMO. The HOMO is typically localized on the electron-rich aniline moiety, while the LUMO may be distributed across the imidazole ring system. This distribution describes the potential for intramolecular charge transfer (ICT) upon electronic excitation. irjweb.comresearchgate.net

Table 3: Representative FMO Energy Parameters for Imidazole Derivatives

| Parameter | Energy (eV) | Description |

| E(HOMO) | ~ -5.0 to -6.3 | Energy of the highest occupied molecular orbital |

| E(LUMO) | ~ -1.0 to -1.8 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 4.5 | Indicator of chemical stability and reactivity |

| Note: Data is based on DFT calculations for similar aromatic heterocyclic compounds. ppor.azirjweb.com The specific values depend on the computational method and basis set used. |

Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge delocalization, hyperconjugative interactions, and the stability they confer upon a molecule. nih.govresearchgate.net It examines interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonding or Rydberg orbitals).

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique used to visualize the three-dimensional charge distribution of a molecule, thereby predicting its reactive behavior. The MEP surface illustrates the electrostatic potential at different points, identifying regions that are rich or poor in electrons. This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack.

Solvent Effects and Thermodynamic Properties

The energetic behavior and stability of a solute are significantly influenced by the surrounding solvent. Computational models are employed to simulate these interactions. The Polarizable Continuum Model (PCM) and the Onsager model are two such approaches used to study solutes in solvent media. researchgate.net In these models, the solvent is treated as a continuous medium with a defined dielectric constant, and the solute is placed within a cavity in this medium.

For this compound, applying the PCM or Onsager models within a density functional theory (DFT) framework, such as B3LYP, allows for the examination of its stability in various solvents. researchgate.net These calculations can determine the solvation free energy, which indicates how favorably the molecule interacts with the solvent. For instance, the energetic behavior in polar solvents like water or ethanol (B145695) versus nonpolar solvents like hexane (B92381) could be compared. Such studies on related heterocyclic compounds have shown that optimized geometries and electronic properties can differ significantly between the gas phase and a solvent phase, which has direct implications for the molecule's reactivity and conformational preferences in a solution. researchgate.net

Theoretical calculations are instrumental in determining the thermodynamic properties of a molecule, such as standard enthalpy (H°), entropy (S°), and Gibbs free energy (G°). These parameters are typically calculated using statistical mechanics based on vibrational frequencies obtained from computational methods like DFT.

These calculations provide insight into the stability of the molecule and the spontaneity of reactions in which it participates. For phenylimidazole derivatives, for example, thermodynamic properties of sublimation have been shown to correlate with the molar volume of the unit cell. nih.gov While specific calculated values for this compound are not detailed in the available literature, the standard computational approach would yield data as illustrated in the table below. These parameters are fundamental for understanding the molecule's behavior under different thermal conditions.

Table 1: Illustrative Calculated Thermodynamic Parameters (Note: These are representative parameters and not experimentally verified values for this specific molecule.)

| Parameter | Symbol | Value (Illustrative) | Unit |

|---|---|---|---|

| Standard Enthalpy | H° | Value | kJ/mol |

| Standard Entropy | S° | Value | J/mol·K |

| Gibbs Free Energy | G° | Value | kJ/mol |

Acidity and Basicity Studies

The acidity constant (pKa) is a critical parameter that quantifies the acidity or basicity of a compound in a specific solvent. Theoretical methods provide a powerful tool for predicting pKa values, which can be challenging to measure experimentally for all compounds. The prediction process typically involves a thermodynamic cycle that breaks down the deprotonation process into gas-phase and solvation components.

For a compound like this compound, pKa values can be calculated for the potential protonation sites: the aniline amino group and the imidazole nitrogens. The method involves calculating the gas-phase Gibbs free energy of deprotonation and then adding the free energies of solvation for the protonated and deprotonated species. sid.ir The solvation energies are commonly computed using a continuum model like PCM. sid.ir Studies on similar imidazole derivatives have successfully used methods like B3LYP and MP2 with a PCM model to calculate pKa values that are in good agreement with experimental data. sid.ir

Table 2: Illustrative Data for Theoretical pKa Calculation of an Imidazole Derivative (Based on methodology from studies on related imidazoles)

| Species | Gas-Phase Free Energy (ΔG_gas) | Solvation Free Energy (ΔG_solv) | Calculated pKa |

|---|---|---|---|

| Protonated Compound | Value | Value | Value |

| Neutral Compound | Value | Value |

A key step in validating a computational protocol for pKa prediction is to establish a strong correlation between the theoretically calculated values and experimentally determined ones for a set of related compounds. researchgate.net By plotting the calculated pKa values against the experimental data, a linear correlation can be established. This correlation can then be used to correct systematic errors in the computational method and improve the predictive accuracy for new, unmeasured compounds.

For substituted anilines and imidazole derivatives, studies have shown that methods like the IEF-PCM solvation model can reproduce experimental pKa values with a standard deviation of as low as 0.4 pKa units. researchgate.net This high level of accuracy relies on using appropriate levels of theory and basis sets, and often on optimizing the molecular structures in the solvated phase. researchgate.net Achieving a strong correlation is crucial as it demonstrates the reliability of the theoretical approach for predicting the acidity and basicity of molecules like this compound, which is vital for applications in medicinal chemistry and materials science.

Applications in Catalysis and Advanced Materials Science

Catalytic Applications of 2-(4,5-Dimethyl-1H-imidazol-2-yl)aniline and Its Metal Complexes

While research specifically detailing the catalytic applications of this compound is limited in publicly available literature, extensive studies on closely related analogues, such as 2-(1H-imidazol-2-yl)aniline, provide significant insight into its potential catalytic activities. These analogues demonstrate that the 2-(imidazol-2-yl)aniline scaffold is highly effective in forming catalytically active metal complexes.

Investigation as Pre-catalysts in Organic Transformations (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. nih.govmdpi.com Palladium catalysts are frequently employed, and the choice of ligand is crucial for catalyst stability and efficiency. nih.gov Ligands based on N-heterocyclic carbenes (NHCs) derived from imidazoles are particularly effective. nih.gov While specific studies employing this compound as a ligand in Suzuki-Miyaura reactions were not identified in the search results, the general utility of imidazole (B134444) clockss.orgresearchgate.net and aniline-containing nih.govnih.gov compounds as ligands or substrates suggests its potential in this area. The development of palladium complexes with aniline-based ligands is an active area of research, demonstrating their capacity to create highly active and stable pre-catalysts for various cross-coupling reactions. nih.gov

Role in Oxidative Coupling Reactions (e.g., Phenoxazinone Synthase Activity)

Phenoxazinone synthase is an enzyme that catalyzes the oxidative coupling of 2-aminophenols to form phenoxazinone, a core structure in many biologically active compounds. physchemres.orgrsc.org Metal complexes that mimic this function are of significant interest. Research on cobalt complexes of 2-(1H-imidazol-2-yl)aniline, an analogue of the title compound, has shown that these complexes exhibit excellent phenoxazinone synthase activity. researchgate.net They effectively catalyze the aerobic oxidation of o-aminophenol to 2-aminophenoxazine-3-one. researchgate.net

The catalytic efficiency of these analogue complexes highlights the potential of the 2-(imidazol-2-yl)aniline framework. One such cobalt complex demonstrated a notable turnover number (kcat) of 52.5 h⁻¹, indicating its proficiency as a catalyst for this transformation. researchgate.net This activity underscores the promise of metal complexes derived from this compound for similar oxidative coupling applications.

Catalytic Activity of a Cobalt Complex with a 2-(1H-imidazol-2-yl)aniline Ligand

Effects of Ligand Structure and Metal Center on Catalytic Efficiency and Selectivity

The catalytic performance of metal complexes is intrinsically linked to the structure of the ligand and the nature of the metal center. In studies involving cobalt complexes of 2-(1H-imidazol-2-yl)aniline analogues, the coordination environment of the cobalt(III) center was found to be a critical factor. researchgate.net Although all tested complexes featured an octahedral geometry, differences in the coordination environment significantly impacted their catalytic activity in the oxidation of o-aminophenols. researchgate.net

Higher catalytic activity was observed in complexes with substitutionally labile sites at the metal center. researchgate.net These labile sites are crucial as they allow for the binding of the o-aminophenol substrate, a key step in the catalytic cycle. This demonstrates that the efficiency of catalysts based on the 2-(imidazol-2-yl)aniline scaffold can be tuned by modifying the ligand structure to control the accessibility of the metal's active site. researchgate.netnih.gov The choice of metal is also paramount; for instance, copper(II) complexes are often investigated for their phenoxazinone synthase-like activity. rsc.orgbenchchem.com

Mechanistic Studies of Catalytic Cycles

Understanding the mechanism of a catalytic reaction is fundamental to optimizing its performance. For the phenoxazinone synthase-like activity of the 2-(1H-imidazol-2-yl)aniline cobalt complex, mechanistic studies were conducted using ESI-MS (Electrospray Ionization Mass Spectrometry) and EPR (Electron Paramagnetic Resonance) spectroscopy. researchgate.net

The key findings from these studies include:

Catalyst-Substrate Adduct Formation: The reaction proceeds through the formation of a catalyst-substrate adduct, which was detected by ESI-MS. researchgate.net

Radical-Driven Mechanism: A sharp signal in the EPR spectrum at g = 2.006 indicated the generation of an organic radical during the oxidation process. researchgate.net

Active Species: The presence of active 2-AP⁻/2-AP•− redox species was confirmed, suggesting a radical-driven oxidative coupling of the substrate in an aerobic environment. researchgate.net

These insights into the catalytic cycle of a closely related analogue provide a foundational model for the expected mechanistic pathway for complexes of this compound.

Development of Fluorescent Probes and Sensors

The imidazole ring system is a well-established component in the design of fluorescent chemosensors due to its ability to coordinate with metal ions, often leading to a change in the fluorophore's emission properties.

Imidazole-Based Fluorescent "On-Off" Probes for Metal Ion Sensing

The 2-(imidazol-2-yl)aniline scaffold is a promising platform for developing fluorescent probes. The imidazole nitrogen atoms can act as a binding site for metal ions, and this binding event can either quench ("turn-off") or enhance ("turn-on") the fluorescence of the molecule. This change in fluorescence provides a detectable signal for the presence of the target ion.

For example, a highly sensitive and selective fluorescent "on-off" probe based on a different imidazole derivative, (2-(4,5-bis((E)-4-methoxystyryl)-1H-imidazol-2-yl) phenol), was developed to detect Cu²⁺ ions. researchgate.net The fluorescence of this compound was significantly quenched upon binding to copper, allowing for its detection. The potential for the imidazole-aniline scaffold of the para-isomer of the title compound to coordinate with metal ions like Fe³⁺ and Cu²⁺ has also been noted, suggesting its utility in chelation studies and sensor development. This inherent metal-binding capability makes this compound a strong candidate for the rational design of new fluorescent sensors for environmental and biological monitoring.

Characteristics of an Imidazole-Based Fluorescent Probe

Fundamental Biochemical Interactions and Molecular Recognition Excluding Clinical/safety Profiles

Molecular Docking Studies of Interactions with Biomolecules

While specific molecular docking studies for 2-(4,5-dimethyl-1H-imidazol-2-yl)aniline have not been detailed in the reviewed scientific literature, the methodology is widely applied to similar imidazole-containing compounds to predict and analyze their interactions with biological targets like enzymes and receptors. nih.govrsc.org Such in silico studies are crucial for rational drug design and for understanding structure-activity relationships. nih.gov

Computational docking calculates the binding affinity, often expressed as a binding energy score (in kcal/mol), which estimates the strength of the interaction between a ligand and a target biomolecule. Lower binding energy values typically indicate a more stable and potent interaction.

Although data for this compound is not available, studies on analogous imidazole (B134444) derivatives demonstrate how this class of compounds interacts with various enzymes. For instance, docking studies of other substituted imidazoles have been performed against targets such as the bacterial FabH–CoA complex, indoleamine 2,3-dioxygenase (IDO), and xanthine (B1682287) oxidase, revealing a range of binding affinities. nih.govnih.govnih.gov These studies provide a framework for understanding the potential binding capabilities of the target compound.

Table 1: Examples of Binding Affinities for Structurally Related Imidazole Derivatives (Illustrative)

| Compound Type | Target Protein | Reported Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|